molecular formula C17H17ClN2O2S B2554130 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide CAS No. 1171756-93-6

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide

Cat. No. B2554130
CAS RN: 1171756-93-6
M. Wt: 348.85
InChI Key: XVTKWKLQIYPMEW-UHFFFAOYSA-N
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Description

The compound "2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide" is a derivative of thiophene carboxamide, which is a core structure in various pharmacologically active compounds. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications as β-lactamase inhibitors .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves multi-step reactions starting from basic thiophene compounds. For instance, the synthesis of related compounds has been reported using the Gewald reaction, which is a method for synthesizing substituted thiophenes . Another approach involves the condensation of cyanoacetamide with dithiane followed by further functionalization to yield the desired thiophene carboxamide derivatives . These methods demonstrate the versatility and adaptability of thiophene chemistry for generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, attached to a carboxamide group. The carboxamide functionality is a key structural motif in drug design due to its hydrogen bonding capabilities and its influence on the molecule's physicochemical properties. The presence of substituents, such as the 4-chlorophenyl group, can significantly affect the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can undergo various chemical reactions, which are essential for their functionalization and for the synthesis of more complex molecules. These reactions include condensation with aldehydes to form Schiff bases, cycloaddition reactions, and reactions with acid chlorides to form acid chloride derivatives . The choice of reaction and reagents can be tailored to introduce specific functional groups that are relevant for the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For example, the presence of a chloro substituent can increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems . Additionally, the ability to form hydrogen bonds and participate in π-π interactions can impact the compound's crystallinity and its interactions with biological targets .

Scientific Research Applications

Medicinal Chemistry

Compounds with complex structures, including thiophene derivatives and chlorophenyl groups, are frequently explored for their pharmacological potentials. For example, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, providing insights into the structural modifications that could influence biological activity and safety profiles (Ashby et al., 1978). This research area could encompass the study of "2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide" for potential therapeutic uses, given its unique structural features.

Environmental Science

The environmental impact and degradation pathways of chlorophenyl-containing compounds, similar to the one , are significant in environmental science. Studies on the occurrence, toxicity, and degradation of triclosan, a chlorophenol, highlight the environmental persistence and toxicological concerns associated with chlorophenyl compounds (Bedoux et al., 2012). Such research is crucial for assessing the environmental safety of new chemical entities.

Biochemical Research

Investigations into the biochemical interactions and mechanisms of action of chemical compounds can reveal their potential applications in drug development or as biological probes. For instance, research on chlorogenic acid, a polyphenol with various biological activities, provides a model for studying the biochemical and pharmacological effects of naturally occurring and synthetic compounds (Naveed et al., 2018).

Future Directions

Thiophene-based analogs, such as “2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide”, continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-12-5-3-11(4-6-12)17(8-1-2-9-17)16(22)20-15-13(14(19)21)7-10-23-15/h3-7,10H,1-2,8-9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTKWKLQIYPMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide

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